molecular formula C16H18N4O B2776624 (E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2209319-29-7

(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2776624
CAS RN: 2209319-29-7
M. Wt: 282.347
InChI Key: LLJLAVNWJQCBFV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Piper Species and Biological Activities

Piper species, known for their essential oils (EOs) and diverse chemical compositions, have shown a wide range of biological activities. These activities include antimicrobial effects against fungi and bacteria, antiprotozoal properties (effective against Leishmania spp., Plasmodium spp., and Trypanosoma spp.), acetylcholinesterase inhibition, antinociceptive and anti-inflammatory properties, and cytotoxic activity against various tumor cell lines (J. D. da Silva et al., 2017). These findings suggest potential research applications of related compounds in developing treatments for human diseases.

Triazole Derivatives and Their Patent Review

Triazole derivatives have been a focus of pharmaceutical research due to their structural versatility and wide range of biological activities. A review of patents between 2008 and 2011 highlighted the development of new triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others (V. Ferreira et al., 2013). This review underscores the significance of triazole derivatives in drug development, suggesting that compounds such as "(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one" may also hold promise for therapeutic applications.

properties

IUPAC Name

(E)-3-phenyl-1-[4-(triazol-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-12-8-15(9-13-19)20-17-10-11-18-20/h1-7,10-11,15H,8-9,12-13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJLAVNWJQCBFV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2N=CC=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

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